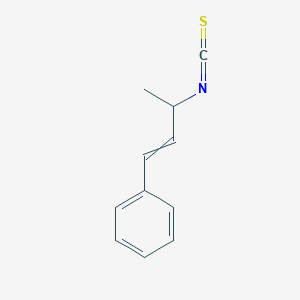
2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of an oxane ring and two phenyl groups attached to a propane-1,3-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione typically involves the reaction of benzaldehyde with acetone in the presence of a base to form dibenzylideneacetone. This intermediate is then subjected to a cyclization reaction with ethylene glycol under acidic conditions to form the oxane ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens and nitrating agents are used for substitution reactions on the phenyl rings.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its diketone structure allows it to participate in redox reactions, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione: shares similarities with other diketones such as benzil and dibenzylideneacetone.
Quercetin 3-D-galactoside: Another compound with an oxane ring and phenyl groups, known for its biological activities.
Uniqueness
- The presence of both an oxane ring and two phenyl groups attached to a propane-1,3-dione backbone makes this compound unique.
- Its ability to undergo various chemical reactions and form complexes with metal ions distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C20H20O3 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-(oxan-2-yl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C20H20O3/c21-19(15-9-3-1-4-10-15)18(17-13-7-8-14-23-17)20(22)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2 |
Clave InChI |
RFNRXODDONSHBB-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione](/img/structure/B14186848.png)

methanone](/img/structure/B14186855.png)
![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)
oxophosphanium](/img/structure/B14186866.png)



![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)



![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)
